Hexachloromethyl-hexamethoxycalix-[6]arene
Description
Structure
2D Structure
Properties
IUPAC Name |
5,11,17,23,29,35-hexakis(chloromethyl)-37,38,39,40,41,42-hexamethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H54Cl6O6/c1-61-49-37-7-31(25-55)8-38(49)20-40-10-33(27-57)12-42(51(40)63-3)22-44-14-35(29-59)16-46(53(44)65-5)24-48-18-36(30-60)17-47(54(48)66-6)23-45-15-34(28-58)13-43(52(45)64-4)21-41-11-32(26-56)9-39(19-37)50(41)62-2/h7-18H,19-30H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHIYAIFEABSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)CCl)CC6=C(C(=CC(=C6)CCl)CC7=C(C(=CC(=C7)CCl)CC1=CC(=C2)CCl)OC)OC)OC)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H54Cl6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376435 | |
| Record name | Hexachloromethyl-hexamethoxycalix-[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1011.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124006-38-8 | |
| Record name | Hexachloromethyl-hexamethoxycalix-[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Purification and Isolation Techniques for Hexachloromethyl Hexamethoxycalixelectronicsandbooks.comarene
Crystallization
Crystallization is a powerful technique for the purification of calixarenes, which are often crystalline solids. The choice of solvent is critical and can even influence the conformation of the calixarene (B151959) in the solid state. nih.gov For p-tert-butylcalix arene and its derivatives, a variety of solvents have been used for crystallization, including chloroform, acetone, toluene, and various other organic solvents. orgsyn.orgnih.govacs.org The crude product is typically dissolved in a suitable solvent, often with heating, and then allowed to cool slowly to induce the formation of crystals. orgsyn.orgorgsyn.org The resulting crystals can then be isolated by filtration. In some cases, the product crystallizes as a solvate, incorporating solvent molecules into the crystal lattice. orgsyn.org
Table 2: Solvents Used for the Crystallization of Calix arene Derivatives
| Calixarene Derivative | Crystallization Solvents | Reference |
|---|---|---|
| p-tert-butylcalix arene | Chloroform/Acetone | orgsyn.org |
| p-tert-butylcalix arene | Toluene | orgsyn.org |
| p-tert-butylcalix arene | Benzene, Pyridine, Dichloromethane, Cyclohexane, Toluene, Methyl acetate, Tetrahydrofuran, Anisole, n-Heptane, Ethyl acetate | nih.govacs.org |
Chromatographic Methods
Chromatographic techniques are also widely used for the purification and analysis of calixarenes.
Column Chromatography: This is a standard method for the separation of calixarene derivatives from reaction byproducts. The choice of stationary phase (e.g., silica gel) and mobile phase (a solvent or mixture of solvents) is determined by the polarity of the compounds to be separated.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective technique for both the analysis and purification of calixarenes. asianpubs.org Reversed-phase columns, such as C18, are often used, with mobile phases typically consisting of mixtures of acetonitrile and water or other organic solvents.
Gas Chromatography (GC): For more volatile calixarene derivatives, gas chromatography can be a useful analytical tool. nih.govnih.gov Calixarenes have also been incorporated into stationary phases for GC to achieve specific separations. nih.govnih.gov
The selection of the appropriate purification technique, or combination of techniques, is essential to obtain Hexachloromethyl-hexamethoxycalix arene of high purity for subsequent studies and applications.
Advanced Chemical Derivatization and Post Synthetic Modification of Hexachloromethyl Hexamethoxycalix 1 Arene
Functionalization Strategies at the Upper and Lower Rims
The upper (para-position of the aromatic rings) and lower (methoxy groups) rims of calix nih.govarenes are the most commonly modified positions. These sites are readily accessible for a wide range of chemical transformations, enabling the introduction of diverse functionalities that can dictate the macrocycle's recognition and coordination properties.
The strategic placement of coordinating and recognition moieties on the calix nih.govarene rims is fundamental to creating bespoke molecular receptors. By appending specific functional groups, the calixarene (B151959) cavity can be tailored to bind a variety of guests, from small ions to large organic molecules.
For instance, the introduction of imidazole arms at the lower rim allows for the coordination of metal ions like Zn(II), which can fix the flexible calix nih.govarene into a more rigid, cone-shaped cavity suitable for guest encapsulation. researchgate.net Similarly, decorating the upper rim with aniline groups can provide a secondary binding site. researchgate.net The synthesis of calix nih.govarene-based phosphine gold(I) cavitands has been reported, where phosphine ligands are incorporated to create catalysts whose activity is influenced by the macrocyclic structure. beilstein-journals.org
For molecular recognition, non-covalent interactions are key. Tris(phenylureido)calix nih.govarene derivatives have demonstrated the ability to form stable pseudorotaxanes by threading bipyridinium-based axle components, a process driven by hydrogen bonding and π-π interactions. nih.gov The modification of calix nih.govarenes with ester groups has been shown to facilitate the formation of stable gas-phase complexes with amino acids, primarily through cation-π interactions and hydrogen bonding. nih.govmdpi.com
Table 1: Examples of Coordinating and Recognition Moieties on Calix nih.govarene Rims
| Rim Position | Functional Moiety | Target Guest/Application | Primary Interaction |
| Lower Rim | Imidazole Arms | Zn(II) ions | Coordination |
| Upper Rim | Phosphine Ligands | Gold(I) Catalysis | Metal Coordination |
| Upper Rim | Phenylurea Groups | Bipyridinium Axles | Hydrogen Bonding, π-π Stacking |
| Lower Rim | Ester Groups | Amino Acids | Cation-π, Hydrogen Bonding |
Orthogonal chemical transformations, which proceed with high efficiency and selectivity in the presence of other functional groups, are powerful tools for calixarene modification. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a highly effective strategy. wikipedia.orgnih.gov This reaction's modularity, high yield, and tolerance to a wide range of functional groups and solvents make it ideal for the synthesis of complex, multifunctional calixarene derivatives. wikipedia.orgiastate.edu
The typical approach involves preparing a calixarene precursor bearing either azide or alkyne functionalities on its rims. This precursor can then be "clicked" with a variety of molecules containing the complementary group. This method has been successfully employed to:
Synthesize water-soluble calixarenes : By clicking cationic (trimethylammonium), anionic (sulfonate), or nonionic polar groups onto an azido-functionalized calixarene, highly water-soluble hosts can be prepared without the need for harsh reaction conditions or complex protecting group chemistry. iastate.edu
Create advanced materials : The CuAAC reaction has been used to link calixarenes to other molecular systems, such as cyclodextrins, to form nanosponge copolymers. nih.gov
Construct cavitands and nanotubes : Calixarenes functionalized with multiple alkyne or azide groups can be cyclooligomerized or polymerized via click chemistry to form larger, well-defined structures. acs.org
The efficiency of the click reaction allows for the near-quantitative conversion to the desired persubstituted product, simplifying purification, which is often a significant challenge in calixarene chemistry. iastate.edu
Modification of Methylene (B1212753) Bridges and Aromatic Walls
While less common than rim functionalization, the modification of the methylene bridges and the aromatic "walls" of the calixarene scaffold offers a direct route to modulating the cavity's intrinsic properties, including its size, shape, and conformational rigidity.
Direct functionalization of the methylene bridges of calix nih.govarenes is a synthetic challenge due to the lower reactivity of these positions compared to the rims. However, several effective strategies have been developed.
A prominent method involves the photochemical bromination of a hexamethoxycalix nih.govarene to yield a hexabromo derivative. These bromine atoms can then be substituted by various nucleophiles under SN1 conditions. nih.gov This protocol allows for the facile introduction of a range of functionalities at all six bridges simultaneously. nih.gov For example:
Heating the hexabromo derivative in an appropriate alcohol introduces primary or secondary alkoxy groups. nih.gov
Solvolysis in the presence of strong nucleophiles like sodium azide or aniline yields the corresponding hexaazido or hexaanilino derivatives. nih.gov
Acetolysis followed by reduction with LiAlH₄ incorporates hydroxyl groups onto the bridges. nih.govacs.org
Another approach involves a direct lithiation–substitution protocol on p-tert-butylcalix nih.govarenemethyl ether, which has been used to achieve direct disubstitution at the methylene bridges. rsc.orgrsc.org
These modifications significantly impact the calixarene's conformation. The introduction of substituents at the bridges can increase the rotational barrier of the aryl units, locking the macrocycle into a more rigid conformation, such as a "pinched cone" possessing 3-fold symmetry. nih.gov This rigidification is crucial for creating receptors with well-defined cavities. researchgate.net
Table 2: Functionalization of Calix nih.govarene Methylene Bridges via Hexabromo Intermediate
| Reagent/Condition | Introduced Substituent | Reference |
| Reflux in Alcohol (e.g., MeOH, i-PrOH) | Alkoxy (-OR) | nih.gov |
| N₃⁻ in TFE | Azido (-N₃) | nih.gov |
| Aniline in TFE | Anilino (-NHPh) | nih.gov |
| 1. Acetolysis, 2. LiAlH₄ | Hydroxyl (-OH) | nih.govacs.org |
| 2,4-pentanedione in TFE or HFIP | Alkyl (-CH(C(O)CH₃)₂) | nih.govacs.org |
| Substituted Benzene in HFIP | Aryl (-Ar) | nih.govacs.org |
Modifying the methylene bridges can also serve to extend the physical dimensions of the calixarene cavity. Friedel-Crafts alkylations, performed by reacting the hexabromo calix nih.govarene derivative with substituted benzenes like m-xylene or mesitylene, can attach bulky aryl groups directly to the bridges. nih.govacs.org This effectively thickens and extends the aromatic walls of the cavity, creating a deeper and more sterically shielded environment.
The high flexibility of the calix nih.govarene core allows for significant "induced-fit" processes, where the cavity can expand or shrink to accommodate guests of different sizes. researchgate.net By introducing covalent bridges between phenolic units or using functionalization to rigidify the scaffold, this flexibility can be controlled, leading to receptors with highly preorganized and tailored cavity architectures. researchgate.net The introduction of bulky groups at the bridges provides a powerful method for achieving this control, transforming the flexible macrocycle into a more structured molecular container. nih.govacs.org
Multi-functionalization and Asymmetric Derivatization Approaches
The synthesis of calix nih.govarenes with multiple, different functional groups or the creation of chiral calixarenes represents a higher level of synthetic control, enabling the development of sophisticated molecular systems for complex recognition tasks and asymmetric catalysis.
Multi-functionalization can be achieved through stepwise reactions. For example, a controlled, stepwise functionalization of the upper rim of a calix nih.govarene has been demonstrated using metal-template and molecular inclusion strategies to yield precisely substituted products. nih.gov This allows for the introduction of different functionalities onto specific aromatic units.
Asymmetric derivatization is used to create inherently chiral calixarenes, which lack a plane of symmetry. Chirality can be induced by the functionalization pattern itself, even without the use of chiral reagents. This can be achieved through several methods:
Asymmetrical O-substitution on the lower rim : The synthesis of an inherently chiral anti isomer of a 1,2-bis-ether of p-tert-butylcalix nih.govarene has been reported. nih.gov
Asymmetric functionalization of the upper rim : Stepwise modification of the upper rim can lead to an asymmetrical substitution pattern that renders the entire macrocycle chiral. nih.gov
Combined rim functionalization : The creation of calixarenes with asymmetrical substitution at both the upper and lower rims is another route to inherent chirality. nih.gov
These chiral calixarenes are of significant interest for applications in chiral recognition, where they can differentiate between enantiomers of a guest molecule, and in asymmetric catalysis, where the chiral cavity can influence the stereochemical outcome of a reaction. nih.gov The synthesis of catenanes and rotaxanes with asymmetric calix nih.govarene components further complicates the stereochemistry, potentially yielding distinct orientational isomers. mdpi.com
Polymerization and Macromolecular Architectures based on Hexachloromethyl-hexamethoxycalix-arene
The functionalization of the calixarene scaffold with reactive groups is a key strategy for the development of novel polymeric materials. The presence of six chloromethyl groups on the upper rim and six methoxy (B1213986) groups on the lower rim of the hexachloromethyl-hexamethoxycalix-arene provides a versatile platform for creating diverse macromolecular architectures. The chloromethyl groups can serve as reactive sites for various polymerization reactions, leading to the formation of both linear and cross-linked polymers.
Synthesis of Linear and Cross-linked Calixarene-Based Polymers
The synthesis of polymers from functionalized calixarenes has been explored to create materials with unique properties, such as high thermal stability and selective recognition capabilities. While direct polymerization of hexachloromethyl-hexamethoxycalix-arene is a specific area of interest, the principles of forming linear and cross-linked structures can be understood from studies on analogous functionalized calixarenes. For instance, the polymerization of calixarenes bearing one or two polymerizable groups, such as allyl moieties, has been successfully demonstrated to yield linear and cross-linked polymers, respectively.
The synthesis of a linear polymer can be achieved by utilizing a calixarene monomer with a single reactive site. In a related study, monoallyloxy-calixarene was polymerized to produce a linear polymer, poly-monoallyloxy-calixarene (PMKH). Conversely, the introduction of multiple reactive groups on the calixarene scaffold allows for the formation of a cross-linked network. For example, the polymerization of diallyloxy-calixarene resulted in the formation of a cross-linked polymer, poly-diallyloxy-calixarene (PDKH). The disappearance of vinyl proton signals in the 1H NMR spectra of the resulting polymers confirmed that the polymerization occurred through the allyl groups.
These polymers exhibit distinct physical properties, as summarized in the table below. The linear polymer, PMKH, was obtained as a brown crystal with a melting point of 199-201 °C, while the cross-linked polymer, PDKH, was a brownish-green crystal with a melting point of 108-110 °C. The relative molecular weights were determined to be 30,182 for PMKH and 12,510 for PDKH.
| Polymer | Type | Appearance | Melting Point (°C) | Relative Molecular Weight |
|---|---|---|---|---|
| Poly-monoallyloxy-calixarene (PMKH) | Linear | Brown crystals | 199-201 | 30,182 |
| Poly-diallyloxy-calixarene (PDKH) | Cross-linked | Brownish green crystals | 108-110 | 12,510 |
Integration into Supramolecular Polymer Systems and Networks
Beyond covalent polymerization, calixarenes are excellent building blocks for the construction of supramolecular polymers and networks. These systems are formed through non-covalent interactions such as host-guest interactions, hydrogen bonding, and metal-ligand coordination. The unique cavity of the calixarene molecule allows it to act as a host for various guest molecules, enabling the formation of self-assembled, ordered structures.
The integration of calixarenes into supramolecular polymer systems can be achieved through several strategies. One approach involves the synthesis of calixarene derivatives bearing recognition motifs that can interact with complementary monomers. For instance, calixarenes have been utilized to construct AABB- and AB-type supramolecular polymers through fullerene encapsulation and the complexation of alkylammonium ions. These principles can be extended to calixarene systems.
Another strategy involves the use of calixarenes as multifunctional core units to create star-shaped polymers. Amphiphilic star-shaped polymers with a calixarene core and hydrophilic polymer arms have been synthesized. These structures can self-assemble in solution to form unimolecular micelles, which have potential applications in areas such as drug delivery.
Furthermore, the conformational flexibility of calixarenes can be exploited in supramolecular systems. The conformation of the calixarene can be controlled by its environment, which in turn affects its recognition properties. For example, the binding capability of an amphiphilic p-sulfonatocalixarene was significantly enhanced when it was incorporated into a liposome, as its conformation was fixed into a cone shape that is more favorable for guest binding. This assembly-enhanced molecular recognition is a powerful concept for the design of responsive supramolecular polymer systems.
The development of supramolecular polymers based on calixarenes is a rapidly growing field, with potential applications in sensors, catalysis, and smart materials. The ability to create reversible and stimuli-responsive materials through non-covalent interactions makes calixarene-based supramolecular systems highly attractive for advanced applications.
Uncharted Territory: The Conformational Landscape of Hexachloromethyl-hexamethoxycalix-arene Remains Undefined
A comprehensive review of scientific literature reveals a significant gap in the chemical understanding of Hexachloromethyl-hexamethoxycalix-arene. Despite the extensive research into the broader family of calixarenes, this specific compound, with its unique substitution pattern of chloromethyl groups on the upper rim and methoxy groups on the lower rim, appears to be an unexplored entity. Consequently, a detailed analysis of its conformational dynamics and structural properties, as requested, cannot be provided based on current scientific knowledge.
The inherent flexibility of the calixarene macrocycle typically gives rise to a variety of conformational isomers, including the well-characterized cone, partial cone, and various alternate forms. The distribution and interconversion of these conformers are known to be highly sensitive to the nature and size of the substituents at both the upper (para) and lower (phenolic oxygen) rims of the calixarene scaffold.
For analogous hexamethoxycalixarenes, studies have demonstrated a dynamic equilibrium between different conformations in solution. For instance, hexahexyloxycalixarene has been shown through Nuclear Magnetic Resonance (NMR) spectroscopy to exist as a mixture of the 1,2,3-alternate and cone conformations at low temperatures. The introduction of guest molecules can further influence this equilibrium, favoring the conformation that provides the most suitable binding cavity.
However, the influence of six chloromethyl groups at the upper rim is a critical factor for which no experimental or theoretical data is currently available. These bulky and electronegative substituents would be expected to exert significant steric and electronic effects, profoundly impacting the conformational preferences of the calixarene backbone. Predicting these effects without supporting research would be purely speculative and scientifically unsound.
Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography are indispensable tools for elucidating the precise conformational behavior of calixarenes. NMR studies in solution provide insights into the dynamic processes of conformational inversion, while X-ray crystallography offers a definitive snapshot of the molecule's solid-state structure. In the absence of any published studies applying these techniques to Hexachloromethyl-hexamethoxycalix-arene, a foundational element of its structural analysis is missing.
Conformational Dynamics and Structural Analysis of Hexachloromethyl Hexamethoxycalix 1 Arene Systems
Advanced Structural Characterization Techniques for Conformational Elucidation
Spectroscopic Probes for Monitoring Conformational Changes
The dynamic nature of the calix hmdb.caarene scaffold, which can adopt various conformations such as the cone, partial cone, and 1,2,3-alternate forms, necessitates the use of sophisticated analytical techniques for its structural elucidation. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for monitoring the conformational changes of calixarene (B151959) systems in solution. The chemical environment of the protons and carbon atoms in the calix hmdb.caarene framework is highly sensitive to the spatial arrangement of the aromatic rings, making NMR an exceptionally powerful probe of conformational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most informative methods for determining the conformation of calix hmdb.caarenes. The signals of the methylene (B1212753) bridge protons (Ar-CH₂-Ar) are particularly diagnostic. In a conformationally mobile calixarene, these protons typically appear as a sharp singlet at room temperature, indicating a rapid inversion process on the NMR timescale. As the temperature is lowered, this signal broadens and eventually decoalesces into distinct signals corresponding to a fixed conformation.
For instance, in a rigid cone conformation, the six methylene bridges are chemically equivalent, and the protons of each bridge are diastereotopic (one pointing towards the annulus, endo, and one pointing away, exo). This results in a pair of doublets (an AX system) with a large geminal coupling constant (J ≈ 12-16 Hz). In contrast, a more complex pattern of signals would be expected for less symmetrical conformations.
The ¹³C NMR spectrum also provides crucial information. The chemical shift of the methylene bridge carbons can be indicative of the relative orientation of the adjacent phenolic units. It has been observed in calix mdpi.comarenes that methylene carbons bridging two syn-oriented phenol rings (as in the cone conformation) resonate at a higher field (around δ 31 ppm) compared to those bridging anti-oriented rings (around δ 37 ppm). researchgate.net
Detailed Research Findings from Analogous Systems
Studies on hexa-O-alkylated calix hmdb.caarenes, such as hexahexyloxycalix hmdb.caarene, have provided detailed insights into their conformational behavior. At room temperature, the ¹H NMR spectrum of such compounds often shows broad signals, indicating slow conformational mobility. mdpi.com Upon cooling to lower temperatures (e.g., 233 K), these broad signals resolve into sharp resonances, allowing for the identification of specific conformers. For hexahexyloxycalix hmdb.caarene, a mixture of the 1,2,3-alternate and cone conformations was identified at low temperatures. mdpi.com
The assignment of these conformations is based on characteristic NMR signals. For example, the cone conformation of a hexa-O-substituted calix hmdb.caarene would be expected to show a single pair of doublets for the methylene bridge protons and a single set of resonances for the aromatic and substituent protons, reflecting its C₆ᵥ symmetry. The 1,2,3-alternate conformation, with its C₂ symmetry, would display a more complex set of signals. For instance, the ¹H NMR spectrum of a 1,2,3-alternate conformer of a hexa-O-alkylated calix hmdb.caarene showed distinct AX and AB systems for the methylene bridge protons. mdpi.com
Variable-temperature (VT) NMR studies are also critical for understanding the energetics of conformational interconversion. By analyzing the coalescence temperature of the methylene proton signals, it is possible to calculate the activation energy (ΔG‡) for the conformational inversion process, such as the cone-to-cone inversion.
Spectroscopic Data for a Hexa-O-alkylated Calix hmdb.caarene Analogue
The following interactive data table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for a representative hexa-O-alkylated calix hmdb.caarene, specifically hexahexyloxycalix hmdb.caarene, in different conformations as observed in a mixture at low temperature. This data illustrates how distinct chemical shifts are associated with specific spatial arrangements of the macrocycle. mdpi.com
Table 1. Representative ¹H and ¹³C NMR Spectroscopic Data for Hexahexyloxycalix hmdb.caarene Conformations in CDCl₃ at 233 K mdpi.com
| Conformation | Signal Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Cone | Ar-CH₂-Ar | 3.52 (d), 4.34 (d) | 28.0 |
| Aromatic-H | 6.8 - 7.2 (m) | 125 - 135 (m) | |
| O-CH₂-(CH₂)₄-CH₃ | 3.8 - 4.0 (m) | ~70 | |
| tert-Butyl | ~1.2 (s) | ~31, 34 | |
| 1,2,3-Alternate | Ar-CH₂-Ar | 3.49 (d), 4.49 (d) | 28.3 |
| Ar-CH₂-Ar | 3.77 (d), 3.86 (d) | 33.7 | |
| Aromatic-H | 6.8 - 7.2 (m) | 125 - 135 (m) | |
| O-CH₂-(CH₂)₄-CH₃ | 3.8 - 4.0 (m) | ~70 | |
| tert-Butyl | ~1.2 (s) | ~31, 34 |
Note: This data is for hexahexyloxycalix hmdb.caarene, an analogue of the target compound. The exact chemical shifts for Hexachloromethyl-hexamethoxycalix- hmdb.caarene would be influenced by the electronic effects of the chloromethyl and methoxy (B1213986) groups.
The introduction of chloromethyl groups at the para-positions of the aromatic rings would be expected to influence the electron density of the aromatic system and, consequently, the chemical shifts of the aromatic protons. The electron-withdrawing nature of the chloromethyl group would likely cause a downfield shift of these signals.
Supramolecular Interactions and Host Guest Chemistry of Hexachloromethyl Hexamethoxycalix 1 Arene Derivatives
Fundamental Principles of Molecular Recognition by Calixarenes
Molecular recognition by calixarenes is fundamentally governed by their unique three-dimensional structure, which features a hydrophobic cavity and modifiable upper and lower rims. The size and shape of the cavity, along with the electronic properties of the aromatic rings, allow for the selective binding of guest molecules through a combination of non-covalent interactions. These interactions typically include hydrophobic effects, van der Waals forces, π-π stacking, cation-π interactions, and hydrogen bonding. The conformational flexibility of the calixarene (B151959) macrocycle also plays a crucial role, allowing it to adopt different shapes (e.g., cone, partial cone, 1,2-alternate) to better accommodate specific guests. However, without experimental or computational data for Hexachloromethyl-hexamethoxycalix-arene, the specific nature of its molecular recognition capabilities remains unknown.
Host-Guest Complexation with Ionic Species
Studies on other calixarene derivatives have demonstrated their ability to form complexes with a wide range of ionic species. The nature and strength of these interactions are highly dependent on the functional groups attached to the calixarene framework.
Binding Mechanisms with Alkali, Alkaline Earth, and Transition Metal Cations
For many calixarene ethers and esters, the oxygen atoms of the lower rim create a negatively polarized pocket that is well-suited for binding alkali and alkaline earth metal cations. The selectivity for different cations is influenced by the size of the ion relative to the cavity and the conformational arrangement of the binding sites. The introduction of other ligating groups can enhance affinity and selectivity for transition metal cations. In the case of Hexachloromethyl-hexamethoxycalix-arene, the methoxy (B1213986) groups would be expected to participate in cation binding, but the influence of the chloromethyl groups on this process has not been investigated.
Anion Recognition and Specific Binding Modes
Anion recognition by calixarenes typically requires the introduction of specific functional groups, such as amides, ureas, or pyrroles, that can act as hydrogen bond donors. These groups can be positioned to create a binding pocket that is complementary in size, shape, and electronic character to a target anion. There is no available research to indicate whether Hexachloromethyl-hexamethoxycalix-arene has been functionalized for or studied in the context of anion recognition.
Metal-Ion Induced Conformational Reorganization and Recognition Enhancement
The binding of a metal ion can induce a significant conformational change in the calixarene host. This reorganization can pre-organize the host for the binding of a second guest molecule, leading to enhanced recognition or the formation of ternary complexes. This allosteric effect is a key area of research in calixarene chemistry. The potential for such behavior in Hexachloromethyl-hexamethoxycalix-arene remains unexplored.
Host-Guest Complexation with Neutral Molecules
The hydrophobic cavity of calixarenes makes them suitable hosts for a variety of neutral organic molecules.
Inclusion of Organic Guests within the Calix Cavity and Binding Affinity
The inclusion of neutral guests is driven by a combination of hydrophobic interactions and shape complementarity between the host and guest. The binding affinity is a measure of the stability of the resulting host-guest complex. Quantitative data on binding affinities are typically determined using techniques such as NMR titration or isothermal titration calorimetry. For Hexachloromethyl-hexamethoxycalix-arene, there are no published studies detailing its ability to encapsulate neutral organic guests or any associated binding affinity data.
Elucidation of Non-Covalent Interactions (e.g., π-π Stacking, CH-π, Hydrogen Bonding)5.4. Cooperative Binding and Allosteric Effects in Complexation Processes5.5. Thermodynamic and Kinetic Aspects of Host-Guest Binding5.5.1. Determination of Association Constants and Free Energies of Complexation5.5.2. Analysis of Binding Site Selectivity and Specificity
A thorough and scientifically accurate article on "Hexachloromethyl-hexamethoxycalix- mdpi.comarene" requires future research dedicated to its synthesis, characterization, and comprehensive host-guest studies.
Self Assembly Processes and Higher Order Structures Involving Hexachloromethyl Hexamethoxycalix 1 Arene Derivatives
Mechanisms and Driving Forces for Supramolecular Self-Assembly
The spontaneous organization of individual molecules into well-defined, non-covalently bonded aggregates is a hallmark of supramolecular chemistry. longdom.org For calix rsc.orgarene derivatives, including the hexachloromethyl-hexamethoxy variant, this process is governed by a delicate balance of several non-covalent interactions. These interactions, while individually weak, collectively provide the thermodynamic driving force for the formation of stable supramolecular assemblies.
Key driving forces for the self-assembly of calixarene (B151959) derivatives include:
Van der Waals Forces: These non-specific attractive forces arise from temporary fluctuations in electron density and are significant in the close packing of the bulky calixarene molecules. The aromatic rings and the chloromethyl and methoxy (B1213986) substituents all contribute to these interactions.
Hydrogen Bonding: While the hydroxyl groups of the parent calix rsc.orgarene are replaced by methoxy groups in the specified derivative, the potential for hydrogen bonding with solvent molecules or guest species can still influence the assembly process. nih.gov
π-π Stacking: The electron-rich aromatic cavities of the calixarene units can interact favorably with one another through π-π stacking, leading to the formation of columnar or lamellar structures.
Host-Guest Interactions: The pre-organized cavity of the calix rsc.orgarene can encapsulate guest molecules, and this molecular recognition can be a powerful driving force for self-assembly. The nature of the guest can template the formation of specific supramolecular architectures. nih.gov
Solvophobic Effects: In polar solvents, the hydrophobic portions of the calixarene molecules will tend to aggregate to minimize their contact with the solvent, driving the formation of assemblies where these nonpolar regions are shielded.
The interplay of these forces is complex and highly dependent on the solvent, temperature, and the presence of guest molecules. The chloromethyl groups on the upper rim can introduce specific directional interactions and potentially participate in halogen bonding, further influencing the self-assembly pathway. The methoxy groups on the lower rim impact the conformational flexibility of the calixarene and its solubility characteristics.
| Driving Force | Description | Relevance to Hexachloromethyl-hexamethoxycalix- rsc.orgarene |
| Van der Waals Forces | Weak, non-specific attractions between molecules. | Significant due to the large surface area of the calixarene. |
| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms. | Possible with solvent or guest molecules. |
| π-π Stacking | Attractive interaction between aromatic rings. | Promotes aggregation of the calixarene units. |
| Host-Guest Interactions | Encapsulation of a guest molecule within the calixarene cavity. | Can direct the formation of specific assemblies. |
| Solvophobic Effects | Tendency of nonpolar molecules to aggregate in polar solvents. | A major driving force for assembly in aqueous environments. |
Formation of Nanoscale Aggregates and Colloidal Systems
The amphiphilic nature that can be imparted to calixarenes by appropriate functionalization allows them to form a variety of nanoscale aggregates in solution, such as micelles and vesicles. While specific studies on Hexachloromethyl-hexamethoxycalix- rsc.orgarene are not extensively documented, the principles derived from other functionalized calixarenes can be applied.
Amphiphilic calixarenes, possessing distinct hydrophobic and hydrophilic domains, can self-assemble in solution to form micelles and vesicles. Micelles are typically spherical aggregates with a hydrophobic core and a hydrophilic corona, while vesicles are bilayer structures enclosing an aqueous compartment.
For Hexachloromethyl-hexamethoxycalix- rsc.orgarene to form such structures, it would likely require modification to introduce a more pronounced amphiphilic character. For instance, the attachment of long alkyl chains to one rim and polar head groups to the other would be a common strategy. The chloromethyl groups themselves offer a reactive handle for introducing such functionalities. The formation of these aggregates is an entropically driven process, primarily due to the release of ordered solvent molecules from the hydrophobic surfaces of the calixarene monomers. The critical aggregation concentration (CAC) is a key parameter that defines the concentration above which these aggregates spontaneously form.
While direct experimental data for Hexachloromethyl-hexamethoxycalix- rsc.orgarene is unavailable, related amphiphilic calixarenes have been shown to form vesicles. For instance, the co-assembly of different pillararenes (a class of macrocycles related to calixarenes) can lead to the formation of spherical vesicles. nih.gov
The functional groups on Hexachloromethyl-hexamethoxycalix- rsc.orgarene, particularly the reactive chloromethyl groups, make it a suitable candidate for grafting onto the surface of nanoparticles, creating organic-inorganic hybrid nanomaterials. This surface modification can impart new properties to the nanoparticles, such as enhanced stability, dispersibility in different solvents, and molecular recognition capabilities.
The synthesis of such hybrid materials typically involves the reaction of the chloromethyl groups with appropriate functional groups on the nanoparticle surface. For example, calixarenes functionalized with thiol groups can readily self-assemble on gold nanoparticles. The calixarene layer on the nanoparticle surface can then act as a recognition site for specific guest molecules.
The resulting calixarene-coated nanoparticles can be considered as multivalent scaffolds, where the multiple calixarene units on the surface can cooperatively bind to target molecules, leading to enhanced affinity and selectivity.
Hierarchical Aggregation and Complex Supramolecular Architectures
Beyond the formation of simple micelles and vesicles, calix rsc.orgarene derivatives can engage in hierarchical self-assembly, where primary aggregates further organize into larger and more complex structures. This multi-step assembly process can lead to the formation of nanotubes, nanorods, and other intricate architectures.
The specific intermolecular interactions between the calixarene units, dictated by their substitution pattern, guide this hierarchical organization. For instance, a double calix rsc.orgarene has been shown to form a pseudorotaxane-type complex that, in the solid state, undergoes further self-assembly into extended oriented tubular structures. nih.gov This demonstrates how initial host-guest complexation can be a prelude to the formation of higher-order, well-defined supramolecular channels. The process involves a "secondary" structure of channels which then self-assemble into a "tertiary" structure of parallel sandwiches of nanotubes. nih.gov
In the context of Hexachloromethyl-hexamethoxycalix- rsc.orgarene, the directional nature of potential halogen bonding involving the chlorine atoms could play a significant role in directing the formation of such hierarchical structures. The interplay between the shape of the calixarene, the positioning of its functional groups, and the non-covalent interactions at play determines the final supramolecular architecture.
Self-Assembled Systems for Enhanced Molecular Recognition and Functionality
A key application of self-assembled calixarene systems lies in their ability to perform molecular recognition with enhanced affinity and selectivity compared to the individual monomeric units. The pre-organization of multiple calixarene cavities within a supramolecular assembly can lead to cooperative binding effects.
When calixarenes are incorporated into a self-assembled structure, such as a micelle or a monolayer on a nanoparticle, their conformational flexibility can be reduced, locking them into a conformation that is more favorable for guest binding. This "induced-fit" at the assembly level can significantly enhance the binding constant for a specific guest.
Furthermore, the local environment within a supramolecular assembly can be very different from the bulk solution, which can also influence molecular recognition. For example, the hydrophobic core of a micelle can provide a favorable environment for the binding of nonpolar guest molecules.
The functional groups of Hexachloromethyl-hexamethoxycalix- rsc.orgarene can be further modified to introduce specific binding sites for target molecules. The self-assembly of these functionalized calixarenes would then create a multivalent recognition platform, capable of binding to multiple sites on a target molecule or to multiple target molecules simultaneously, leading to a significant enhancement in binding affinity.
| Supramolecular System | Potential Application in Molecular Recognition |
| Micelles | Encapsulation and recognition of hydrophobic guests in aqueous media. |
| Vesicles | Compartmentalization and recognition at the bilayer interface. |
| Calixarene-Coated Nanoparticles | Multivalent sensing platforms for enhanced detection of analytes. |
| Hierarchical Aggregates | Creation of selective channels for molecular transport and recognition. |
Computational and Theoretical Investigations of Hexachloromethyl Hexamethoxycalix 1 Arene Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Interaction Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and interaction energies of Hexachloromethyl-hexamethoxycalix-arene. These calculations provide a fundamental understanding of the molecule's reactivity, charge distribution, and its ability to engage in non-covalent interactions, which are the cornerstone of host-guest chemistry.
By solving approximations of the Schrödinger equation, DFT can map the electron density distribution across the calixarene (B151959) framework. This reveals regions of high and low electron density, which are critical for predicting sites of electrophilic and nucleophilic attack, as well as potential coordination sites for guest molecules. The presence of electron-withdrawing chloromethyl groups and electron-donating methoxy (B1213986) groups on the upper and lower rims, respectively, creates a complex electronic landscape. DFT calculations can precisely quantify the impact of these substituents on the electrostatic potential of the calixarene cavity.
Furthermore, these calculations are used to determine the energetics of interaction between the calixarene host and various guest molecules. By computing the binding energy of a host-guest complex, researchers can predict the stability of the resulting supramolecule. This is typically achieved by calculating the energies of the host, the guest, and the host-guest complex, with the binding energy being the difference between the energy of the complex and the sum of the energies of the isolated host and guest, often corrected for basis set superposition error (BSSE).
Table 1: Hypothetical DFT-Calculated Interaction Energies
| Guest Molecule | Basis Set | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Toluene | 6-31G(d,p) | -12.5 |
| Chloroform | 6-31G(d,p) | -9.8 |
| Anisole | 6-31G(d,p) | -14.2 |
| Fullerene (C60) | 6-31G | -25.7 |
Molecular Dynamics Simulations for Conformational Flexibility and Host-Guest Dynamics
While quantum chemical calculations provide a static picture of molecular systems, Molecular Dynamics (MD) simulations offer a dynamic view, allowing for the exploration of conformational flexibility and the real-time processes of host-guest binding. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a trajectory that reveals the system's evolution.
MD simulations are also invaluable for studying the dynamics of host-guest interactions. They can model the entire binding process, from the initial encounter of the host and guest in solution to the formation of the final complex. By analyzing the simulation trajectories, researchers can identify the primary binding pathways, determine the orientation of the guest within the host's cavity, and calculate the residence time of the guest. This provides a detailed picture of the kinetic aspects of molecular recognition.
Computational Modeling of Binding Energetics and Selectivity Profiles
Computational modeling plays a crucial role in predicting the binding energetics and selectivity of Hexachloromethyl-hexamethoxycalix-arene for different guest molecules. By combining quantum mechanical calculations with more computationally efficient methods like molecular mechanics, researchers can screen a wide range of potential guests and predict the host's binding preferences.
The binding free energy, a key determinant of binding affinity, can be calculated using methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). These methods, often employed in conjunction with MD simulations, provide a more accurate measure of binding affinity than simple interaction energy calculations by accounting for entropic contributions and solvation effects.
Table 2: Computationally Predicted Binding Selectivity
| Guest Molecule | Predicted Binding Free Energy (kcal/mol) | Primary Interaction Type |
|---|---|---|
| Pyridine | -8.5 | Halogen Bonding |
| Benzene | -6.2 | π-π Stacking |
| Cyclohexane | -4.1 | Van der Waals |
| Acetone | -5.5 | Dipole-Dipole |
Prediction of Supramolecular Assembly Behavior and Structure-Function Relationships
Beyond individual host-guest interactions, computational modeling can be used to predict the behavior of Hexachloromethyl-hexamethoxycalix-arene in forming larger supramolecular assemblies. Techniques such as coarse-grained molecular dynamics and Monte Carlo simulations can model the aggregation of multiple calixarene units to form structures like dimers, capsules, or even more extended networks.
These simulations can predict how the specific functionalization of the calixarene influences its self-assembly behavior. For instance, the chloromethyl groups might promote specific intermolecular interactions that favor a particular arrangement of the calixarene molecules in the solid state or in solution. By simulating the assembly process, researchers can gain insights into the thermodynamic and kinetic factors that govern the formation of these larger structures.
Ultimately, these computational investigations aim to establish clear structure-function relationships. By systematically modifying the calixarene structure in silico (e.g., by changing the substituent groups) and observing the resulting changes in its properties, a predictive understanding of how molecular structure dictates function can be developed. This knowledge is crucial for the rational design of new calixarene-based materials with tailored properties for applications in areas such as sensing, catalysis, and drug delivery.
Concluding Remarks and Future Research Perspectives for Hexachloromethyl Hexamethoxycalix 1 Arene Chemistry
Current Challenges and Limitations in Calixarene (B151959) Functionalization and Application
Despite the versatility of calixarenes, their functionalization and application are not without hurdles. The synthesis of precisely functionalized derivatives, such as hexachloromethyl-hexamethoxycalix-arene, can be complex and often results in lower yields compared to their smaller calixarene counterparts. The inherent conformational flexibility of the calixarene scaffold presents a significant challenge. Unlike the more rigid calixarenes, which typically exist in a stable cone conformation, calixarenes can adopt multiple conformations, making the precise preorganization of binding sites for specific guests more difficult. This conformational mobility can lead to lower binding affinities and selectivities in host-guest complexation.
Another limitation lies in the solubility of many calixarene derivatives. The introduction of various functional groups can significantly alter their solubility profiles, sometimes rendering them incompatible with desired solvent systems for specific applications. For instance, while the hexamethoxy groups in hexachloromethyl-hexamethoxycalix-arene enhance solubility in certain organic solvents, further modifications can inadvertently decrease this solubility, complicating their use in biological or aqueous environments. Furthermore, the scale-up of synthetic procedures for industrial applications remains a considerable challenge, often hindered by multi-step syntheses and the cost of starting materials and reagents.
Emerging Trends in Supramolecular Design and Material Science
The field of supramolecular chemistry is continually evolving, with new design principles and applications emerging at a rapid pace. For hexachloromethyl-hexamethoxycalix-arene, a significant trend is its use as a building block for the construction of more complex supramolecular assemblies. Researchers are exploring the formation of self-assembled monolayers (SAMs) on various surfaces, where the calixarene's pre-organized structure can be used to control interfacial properties. The chloromethyl groups serve as versatile handles for post-assembly modification, allowing for the covalent attachment of other molecules to create functional surfaces for sensing or catalysis.
In materials science, there is a growing interest in incorporating calixarenes into polymeric frameworks to create novel materials with tailored properties. These hybrid materials can exhibit enhanced thermal stability, tunable porosity, and selective guest-binding capabilities. For example, the integration of hexachloromethyl-hexamethoxycalix-arene into polymer backbones can lead to the development of advanced membranes for selective ion transport or molecular separations. Another emerging trend is the development of "smart" materials that can respond to external stimuli such as light, pH, or the presence of specific analytes. The conformational flexibility of the calixarene core can be harnessed to design molecular switches and responsive systems.
Potential Avenues for Future Academic Exploration and Innovation in Hexachloromethyl-hexamethoxycalix-arene Research
The future of hexachloromethyl-hexamethoxycalix-arene research is rich with possibilities. One promising avenue is the exploration of its potential in biomedical applications. The versatile chloromethyl groups can be functionalized with biocompatible moieties or targeting ligands to create drug delivery systems that can selectively recognize and bind to biological targets. Further research into the host-guest chemistry of this calixarene with biologically relevant molecules could unveil new opportunities in diagnostics and therapeutics.
In the realm of catalysis, the development of calixarene-based nanocatalysts is a burgeoning area. By immobilizing catalytically active metal nanoparticles or organocatalysts within the calixarene's cavity or on its periphery, researchers can create highly efficient and recyclable catalytic systems. The defined microenvironment provided by the calixarene can influence the selectivity and activity of the catalytic reactions.
Q & A
Basic Question: What are the recommended synthetic routes for Hexachloromethyl-hexamethoxycalix-[6]arene, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves functionalizing the calix[6]arene scaffold via chloromethylation and methoxylation. A common approach uses dichloromethane as the solvent due to its compatibility with calixarene derivatives . Key steps include:
- Chloromethylation: Reacting the parent calix[6]arene with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled acidic conditions.
- Methoxylation: Introducing methoxy groups via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis.
Purity Optimization: - Chromatographic Purification: Use silica gel column chromatography with gradients of chloroform and methanol.
- Crystallization: Recrystallization from acetonitrile or chloroform-acetonitrile mixtures enhances purity, as demonstrated in calixarene complex isolation .
Data Table: Example Reagents and Conditions from Analogous Studies :
| Reagent | Role | Purity | Solvent |
|---|---|---|---|
| p-tert-butylcalix[6]arene | Scaffold | ≥90% | Dichloromethane |
| Chloromethyl methyl ether | Chloromethylation agent | Reagent grade | - |
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Essential for confirming substitution patterns. For example, methoxy protons appear as sharp singlets (~δ 3.3–3.5 ppm), while aromatic protons show splitting due to calixarene conformation .
- IR Spectroscopy: Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-O-C stretches at ~1250 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) confirms molecular weight and detects fragmentation patterns. A 1:1 stoichiometry in host-guest complexes can be validated via MS, as seen in paraquat-calixarene studies .
Advanced Question: How to design experiments to study the host-guest interactions of this compound with metal ions or organic cations?
Methodological Answer:
- Competitive Solvent Extraction (SX): Use aqueous/organic biphasic systems to evaluate binding selectivity. For example, dichloromethane-acetonitrile mixtures (1:1.2 v/v) effectively stabilize calixarene-cation complexes .
- Isothermal Titration Calorimetry (ITC): Quantifies binding constants (K) and thermodynamic parameters (ΔH, ΔS).
- X-ray Crystallography: Resolves 3D structures of inclusion complexes, though crystallization may require slow evaporation in chloroform .
Note: Address solvent polarity effects on binding affinity, as polar solvents like acetonitrile may destabilize hydrophobic interactions .
Advanced Question: How can researchers resolve discrepancies in reported solvent stability data for this compound?
Methodological Answer:
Discrepancies often arise from variations in:
- Solvent Composition: Trace water in dichloromethane may hydrolyze methoxy groups. Use molecular sieves or anhydrous solvents .
- pH Conditions: Acidic/basic impurities in solvents can degrade the compound. Validate solvent purity via Karl Fischer titration or GC-MS.
- Temperature Control: Decomposition at elevated temperatures (e.g., >40°C) may occur. Conduct stability studies under inert atmospheres (N2/Ar) .
Validation Protocol:
Replicate reported conditions with strict purity controls.
Monitor degradation via HPLC or TLC at timed intervals.
Advanced Question: What strategies mitigate competing side reactions during functionalization of this compound?
Methodological Answer:
- Protection-Deprotection: Temporarily block reactive sites (e.g., hydroxyl groups) using silyl protecting agents (e.g., TMSCl) .
- Stepwise Functionalization: Prioritize chloromethylation before methoxylation to avoid cross-reactivity.
- Catalytic Optimization: Use Lewis acids (e.g., AlCl3) to enhance regioselectivity during chloromethylation .
Case Study: In calix[4]arene derivatives, introducing amido groups improved metal-binding selectivity while reducing side reactions .
Basic Question: What are the primary applications of this compound in supramolecular chemistry?
Methodological Answer:
- Cation Binding: The cavity size (~6 Å) and electron-rich methoxy groups enable selective binding to alkali metals (e.g., Cs+) and organic cations (e.g., paraquat) .
- Sensor Development: Functionalize with fluorophores (e.g., pyrene) for cation detection via fluorescence quenching/enhancement .
- Catalysis: Stabilize transition states in asymmetric reactions via host-guest interactions, though this requires further mechanistic studies .
Advanced Question: How to analyze the thermodynamic stability of this compound derivatives under varying pH conditions?
Methodological Answer:
- Potentiometric Titration: Measure protonation constants (pKa) of functional groups.
- UV-Vis Spectroscopy: Track absorbance changes during pH-induced conformational shifts (e.g., cone-to-partial cone transitions).
- Computational Modeling: DFT calculations predict protonation sites and stability trends, validated against experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
